Methyl 8-(5-hexylfuran-2-YL)octanoate

Descripción general

Descripción

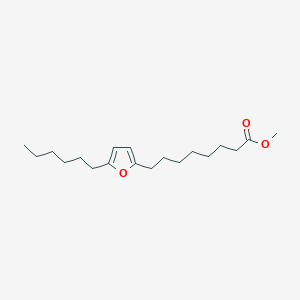

Methyl 8-(5-hexylfuran-2-YL)octanoate is an organic compound with the molecular formula C19H32O3. It is a methyl ester derivative of 2-furanoctanoic acid and is characterized by the presence of a furan ring substituted with a hexyl group at the 5-position and an octanoate chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate typically involves the esterification of 2-furanoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 8-(5-hexylfuran-2-YL)octanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Lactones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 8-(5-hexylfuran-2-YL)octanoate serves as an important intermediate in organic synthesis. It has been utilized in:

- Selective Oxidation Reactions : The compound has been involved in the selective oxidation of methyl ricinoleate, leading to the formation of various epoxides and keto compounds. This is significant for producing high-value chemicals used in coatings and surfactants .

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules, which can be used in pharmaceuticals and agrochemicals .

Material Science

The compound's unique structure makes it suitable for various material science applications:

- Polymer Coatings : Due to its chemical stability and reactivity, this compound is being explored for use in non-drying polymer coatings. These coatings can provide protective barriers with desirable aesthetic properties .

- Surfactants and Emulsifiers : It has potential applications as a surfactant or emulsifier in personal care products due to its ability to stabilize mixtures of oil and water .

Food and Fragrance Industries

The compound's pleasant aroma profile derived from its furan moiety suggests potential uses in the food and fragrance industries:

- Flavoring Agents : this compound can be used as a flavoring agent due to its sweet, fruity notes that can enhance food products .

- Fragrance Compounds : Its aromatic properties make it suitable for incorporation into perfumes and scented products, providing a natural scent profile that is appealing to consumers .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 8-(5-hexylfuran-2-YL)octanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 8-(5-hexyl-2-furyl)octanoate

- 2-Furanoctanoic acid, 5-hexyl-, methyl ester

- Methyl 5-hexyl-2-Furanoctanoate

Uniqueness

Methyl 8-(5-hexylfuran-2-YL)octanoate is unique due to its specific substitution pattern on the furan ring and the length of its octanoate chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

Methyl 8-(5-hexylfuran-2-YL)octanoate is an organic compound with the molecular formula C19H32O3, recognized for its potential biological activities. This compound is a methyl ester derivative of 2-furanoctanoic acid, characterized by a furan ring substituted with a hexyl group and an octanoate chain. Its unique structure contributes to various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be synthesized through the esterification of 2-furanoctanoic acid with methanol, typically using an acid catalyst under reflux conditions. The reaction yields the desired ester, which can be purified via distillation or chromatography techniques .

| Property | Value |

|---|---|

| Molecular Formula | C19H32O3 |

| Molecular Weight | 304.46 g/mol |

| CAS Number | 10038-16-1 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing the active acid form that further interacts with biological pathways .

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. It has been explored for its potential therapeutic applications in various medical fields:

- Anti-inflammatory effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.

- Antimicrobial properties: Investigations into its antimicrobial activity reveal potential efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

A study conducted on similar compounds indicated that derivatives of furan-based esters often exhibit significant biological activities. In this context, this compound was included in pharmacological screenings that revealed promising results in terms of cytotoxicity against cancer cell lines and modulation of metabolic pathways related to lipid metabolism .

Table 2: Summary of Biological Activities

Future Directions in Research

The unique structural characteristics of this compound warrant further investigation into its biological activities. Future research should focus on:

- Mechanistic studies to elucidate the pathways through which this compound exerts its effects.

- In vivo studies to assess the therapeutic potential and safety profile.

- Development of derivatives that could enhance efficacy or reduce potential side effects.

Propiedades

IUPAC Name |

methyl 8-(5-hexylfuran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSFTHVENQKCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537983 | |

| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10038-16-1 | |

| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of using tin(II) bromide or hydrated tin(II) chloride as Lewis acids in the synthesis of Methyl 8-(5-hexylfuran-2-yl)octanoate?

A1: [] Utilizing tin(II) bromide or hydrated tin(II) chloride as Lewis acids allows the reaction to proceed efficiently at ambient temperature in dichloroethane. This contrasts with other Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride, which require reflux conditions in benzene or dichloromethane. This highlights the potential for milder reaction conditions when synthesizing this compound using specific catalysts.

Q2: What is the primary method described for synthesizing this compound in these research papers?

A2: [] The research focuses on synthesizing this compound from Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate. Two main approaches are described: * Reacting Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate with ammonium azide (generated in situ from sodium azide and ammonium chloride) in aqueous ethanol, resulting in a 98% yield of the desired product.* Utilizing various Lewis acids, such as aluminium(III) chloride, tin(IV) chloride, zinc(II) chloride, tin(II) bromide, or hydrated tin(II) chloride, under specific conditions, leading to yields exceeding 90%.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.